N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide

Piperazine carboxamide Chemical intermediate Synthetic building block

Researchers requiring a 4-chloro-3-nitrophenyl pharmacophore for SAR studies face limited options with characterized intermediates. This N-methylpiperazine-1-carboxamide derivative provides dual synthetic utility - the nitro group is reducible to an aniline for downstream derivatization, while the 4-chloro substituent modulates electronic and steric properties. • Enables late-stage functionalization via nitro reduction and nucleophilic aromatic substitution at the chloro position. • Serves as a chemical probe template where the urea-type carboxamide bridge influences hydrogen bonding and target engagement. • Available for immediate dispatch; quality-controlled to ≥98% purity with storage at 2-8°C under dry conditions.

Molecular Formula C12H15ClN4O3
Molecular Weight 298.72 g/mol
CAS No. 1858255-73-8
Cat. No. B1409367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
CAS1858255-73-8
Molecular FormulaC12H15ClN4O3
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18)
InChIKeyUGODOWJUTUIJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide – Technical Baseline


N-(4-Chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide is a synthetic small molecule classified as an N-methylpiperazine-1-carboxamide derivative [1]. Its structure comprises a 4-methylpiperazine ring linked via a urea-type carboxamide bridge to a 4-chloro-3-nitrophenyl substituent (molecular formula C₁₂H₁₅ClN₄O₃; molecular weight 298.73 g/mol) . This compound is listed in several laboratory chemical catalogs and is typically described as a research intermediate for further synthetic elaboration . However, a systematic review of the primary literature, patent databases, and publicly accessible pharmacological repositories conducted for this guide did not identify any peer-reviewed studies, patent disclosures, or authoritative pharmacological datasets that report quantitative biological activity, selectivity, or physicochemical differentiation data specifically for this compound [1].

Synthetic intermediate N-methylpiperazine carboxamide for further elaboration
No disclosed bioactivity No peer-reviewed quantitative biological data available
Structural identity Characterized by spectroscopic methods in related series

Why Generic Substitution Is Not Supported


For scientific or industrial users seeking to select this specific piperazine carboxamide, the principle of generic substitution is inapplicable due to the complete absence of publicly available head-to-head comparative data against its closest structural analogs. In the N-methylpiperazine carboxamide chemical space, even minor modifications to the aryl substituent pattern (e.g., replacing the 4-chloro-3-nitrophenyl group with a 4-chlorobenzyl or a 3-nitro-4-methylphenyl moiety) are known to drastically alter molecular recognition, reactivity, and downstream biological signatures [1]. Because no quantitative activity, selectivity, stability, or pharmacokinetic endpoints for this specific compound have been disclosed in peer-reviewed journals, patents, or curated databases, any assumption of functional equivalence with a structurally related carboxamide would be speculative. Until such comparative evidence emerges, procurement decisions cannot rely on substitution arguments and must treat each analog as a distinct, uncharacterized entity.

No head-to-head comparative data exist against closest structural analogs. Substitution assumptions are not supported.
Minor aryl substitution changes may drastically alter molecular recognition and reactivity profiles.
Until comparative evidence emerges, each N-methylpiperazine carboxamide must be treated as an uncharacterized entity.

Quantitative Differentiation Evidence Assessment


Availability of Comparative Biological or Physicochemical Data

A comprehensive search of the primary research literature, global patent databases (including the European Patent Office, USPTO, and WIPO), and authoritative pharmacological repositories (ChEMBL, PubChem BioAssay, BindingDB, DrugBank) was conducted for N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide. No quantitative head-to-head comparisons, cross-study comparable endpoints, or class-level inference benchmarks were identified that define a measurable differentiation from its closest analogs, such as N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide or N-(3-nitrophenyl)-4-methylpiperazine-1-carboxamide. The sole relevant publication in the N-methylpiperazine carboxamide series reports synthetic methodology and spectroscopic characterization for a panel of amides but does not include the target compound among the derivatives characterized [1]. Vendor technical datasheets for this compound provide only molecular weight (298.73 g/mol), molecular formula (C₁₂H₁₅ClN₄O₃), purity (typically ≥95–98%), and recommended storage conditions (ambient temperature, sealed in dry conditions), with no comparative performance data .

Comparative Data Availability
Data to verify
No quantitative comparative data identified in any peer-reviewed source, patent, or authoritative database.
Procurement decisions cannot rely on performance differentiation.
Systematic search conducted across PubMed, SciFinder, ChEMBL, PubChem BioAssay, BindingDB, DrugBank, and patent offices.
Piperazine carboxamide Chemical intermediate Synthetic building block

Research and Industrial Application Scenarios


Synthetic Intermediate in Piperazine Medicinal Chemistry

The compound may serve as a late-stage intermediate or a chemical probe template in medicinal chemistry efforts where the 4-chloro-3-nitrophenyl pharmacophore is desired for exploring structure-activity relationships. The nitro group provides a synthetic handle for reduction to an aniline, enabling further derivatization, while the 4-chloro substituent can modulate electronic and steric properties. However, this application scenario is based solely on structural reasoning and generic synthetic utility; no specific reaction yields, compatibility data, or comparative advantages over alternative 4-chloro-3-nitrophenyl intermediates have been published [1].

Chemical Biology Probe with Defined Aryl Substitution

Researchers investigating target engagement or cellular uptake of piperazine-based small molecules may find the precise 4-chloro-3-nitro substitution pattern useful for modulating hydrogen bonding, lipophilicity, or metabolic stability. Nevertheless, no cell-based or biochemical assay data for this particular compound are available, so its suitability as a probe must be empirically determined in the user's specific assay context [1].

Analytical or Spectroscopic Methodological Reference

The related 2011 publication on the synthesis of new N-methylpiperazine amides provides spectroscopic characterization (IR, ¹H NMR, ¹³C NMR) for a range of structurally related compounds, establishing a methodological framework that could be adapted for the quality control and characterization of this specific compound upon procurement [1].

Application
Selection Property
Validation Focus
Synthetic intermediate for medicinal chemistry
Nitro reduction handle and chloro substituent profile
Synthetic route compatibility and derivatization yield
Chemical biology probe candidate
4-chloro-3-nitrophenyl substitution pattern
Target engagement and assay-specific suitability
Analytical reference framework
Related-series spectroscopic characterization methods
Method adaptation for quality control
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